molecular formula C11H14ClNO2 B12989657 Methyl (R)-3-methylindoline-4-carboxylate hydrochloride

Methyl (R)-3-methylindoline-4-carboxylate hydrochloride

Cat. No.: B12989657
M. Wt: 227.69 g/mol
InChI Key: ALYBBZJPWKGIFO-FJXQXJEOSA-N
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Description

Methyl ®-3-methylindoline-4-carboxylate hydrochloride is a chemical compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-methylindoline-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the ester linkage. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-methylindoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Methyl ®-3-methylindoline-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which Methyl ®-3-methylindoline-4-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-methylindoline-4-carboxylate
  • Methyl ®-3-methylindoline-5-carboxylate
  • Ethyl ®-3-methylindoline-4-carboxylate

Uniqueness

Methyl ®-3-methylindoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the indoline ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl (3R)-3-methyl-2,3-dihydro-1H-indole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H/t7-;/m0./s1

InChI Key

ALYBBZJPWKGIFO-FJXQXJEOSA-N

Isomeric SMILES

C[C@H]1CNC2=CC=CC(=C12)C(=O)OC.Cl

Canonical SMILES

CC1CNC2=CC=CC(=C12)C(=O)OC.Cl

Origin of Product

United States

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